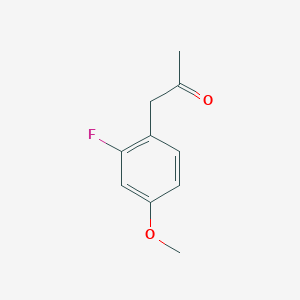

1-(2-Fluoro-4-methoxyphenyl)propan-2-one

Description

Properties

IUPAC Name |

1-(2-fluoro-4-methoxyphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-7(12)5-8-3-4-9(13-2)6-10(8)11/h3-4,6H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDQGPIMYFNCCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=C(C=C1)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50618598 | |

| Record name | 1-(2-Fluoro-4-methoxyphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16817-46-2 | |

| Record name | 1-(2-Fluoro-4-methoxyphenyl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16817-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Fluoro-4-methoxyphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one

Technical Whitepaper: Chemical Profile and Synthetic Utility of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one

Executive Summary: The Fluorine Bioisostere Advantage

1-(2-Fluoro-4-methoxyphenyl)propan-2-one is a specialized phenylacetone derivative characterized by the strategic placement of a fluorine atom at the ortho position and a methoxy group at the para position of the phenyl ring.

In medicinal chemistry, this molecule serves as a critical scaffold for synthesizing fluorinated phenethylamines. The introduction of the fluorine atom is not merely structural; it acts as a metabolic block . By replacing the C-H bond (bond energy ~98 kcal/mol) with a C-F bond (bond energy ~116 kcal/mol) at the metabolically labile ortho position, the molecule resists ring hydroxylation, significantly altering the pharmacokinetic profile of downstream amine derivatives compared to their non-fluorinated analogs (e.g., 4-methoxyphenylacetone).

This guide details the physicochemical properties, synthetic pathways, and analytical signatures of this compound, intended strictly for legitimate research and forensic reference standard generation.

Chemical Identity & Physicochemical Properties

IUPAC Name: 1-(2-Fluoro-4-methoxyphenyl)propan-2-one Common Aliases: 2-Fluoro-4-methoxy-P2P; 2-F-4-OMe-phenylacetone. Molecular Formula: C₁₀H₁₁FO₂ Molecular Weight: 182.19 g/mol

Table 1: Physicochemical Profile (Experimental & Predicted)

| Property | Value / Description | Note |

| Physical State | Pale yellow to amber oil | Oxidizes/darkens upon air exposure. |

| Boiling Point | ~260–270 °C (760 mmHg) | Predicted based on 4-OMe analog (265°C). |

| Boiling Point (Vacuum) | 125–135 °C (15 mmHg) | Standard distillation range. |

| Density | 1.12 ± 0.05 g/cm³ | F-substitution increases density vs. H. |

| Solubility | DCM, MeOH, Et₂O, Toluene | Insoluble in water. |

| LogP | ~1.95 | Moderate lipophilicity; F increases logP slightly. |

| Odor | Sweet, Anisic, slightly chemical | Distinctive "ketone" note. |

Synthetic Pathways

The synthesis of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one generally follows two primary routes: the Nitroalkene (Henry) Route and the Glycidic Ester (Darzens) Route . The Nitroalkene route is preferred in academic settings for its operational simplicity and high atom economy.

Retrosynthetic Analysis & Workflow

The following diagram outlines the logical disconnection of the target molecule back to commercially available precursors: 2-fluoro-4-methoxybenzaldehyde and nitroethane.

Figure 1: Retrosynthetic pathway via the Henry Reaction.

Detailed Protocol: Iron-Mediated Reduction

Context: This method reduces the intermediate nitroalkene to the ketone. It is favored over LiAlH₄ because it selectively yields the ketone rather than the amine.

Reagents:

-

1-(2-Fluoro-4-methoxyphenyl)-2-nitroprop-1-ene (Intermediate)

-

Iron powder (325 mesh, reduced)

-

Glacial Acetic Acid[1]

-

Hydrochloric Acid (conc.)

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to iron clumping), a reflux condenser, and an addition funnel.

-

Activation: Charge the flask with Iron powder (4.0 eq) and Glacial Acetic Acid. Heat to 60°C.

-

Addition: Dissolve the nitroalkene (1.0 eq) in a minimal amount of acetic acid. Add this solution dropwise to the iron suspension.

-

Exotherm Control: The reaction is exothermic. Maintain internal temperature between 80–90°C. If it boils too vigorously, halt addition.

-

Hydrolysis: Once addition is complete, reflux for 2 hours. The color will turn from orange/red to a dark grey sludge.

-

Workup (Critical):

-

Cool to room temperature.[2]

-

Filter off unreacted iron through Celite.

-

Dilute the filtrate with water and extract with Dichloromethane (DCM) (3x).

-

Wash organic layer with NaHCO₃ (sat.) to remove acetic acid. Caution: CO₂ evolution.

-

Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

-

-

Purification: Distill under high vacuum (0.5 mmHg). The product comes over as a pale yellow oil.[3]

Reactivity & Metabolic Stability

The Ortho-Fluorine Effect

The 2-position fluorine atom exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring slightly compared to the 4-methoxy group alone. However, its primary role is steric and metabolic protection .

-

Metabolic Blockade: In non-fluorinated analogs, Cytochrome P450 enzymes typically hydroxylate the electron-rich phenyl ring. The C-F bond is too strong for typical enzymatic cleavage, extending the half-life of the molecule in biological systems.

-

Acidity: The fluorine increases the acidity of the benzylic protons (C-1 position), making enolization slightly faster than in non-fluorinated analogs.

Reductive Amination (Primary Utility)

The ketone carbonyl is highly reactive toward amines.

-

Reaction: Ketone + Methylamine + Reducing Agent (NaBH₄ or STAB) → 2-Fluoro-4-methoxymethamphetamine.

-

Schiff Base Formation: The formation of the imine intermediate is rapid. The 2-fluoro substituent does not significantly sterically hinder the carbonyl attack due to the small Van der Waals radius of Fluorine (1.47 Å) vs Hydrogen (1.20 Å).

Analytical Characterization

Accurate identification requires distinguishing this isomer from its regioisomers (e.g., 3-fluoro).

Gas Chromatography-Mass Spectrometry (GC-MS)

The fragmentation pattern is characteristic of methoxylated phenylacetones, modified by the mass shift of fluorine (+18 amu vs H).

-

Parent Ion (M+): m/z 182

-

Base Peak: m/z 139 (Tropylium ion analog).

-

Minor Peaks: m/z 43 (Acetyl), m/z 109 (loss of OMe from the base peak).

Figure 2: Primary Mass Spectrometry Fragmentation Pathway.

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃, 400 MHz):

-

δ 2.15 (s, 3H): Terminal methyl ketone (CH₃).

-

δ 3.65 (s, 2H): Benzylic methylene (CH₂). Note: May appear as a doublet due to long-range H-F coupling (⁴J_HF).

-

δ 3.80 (s, 3H): Methoxy group (OCH₃).

-

Aromatic Region (6.6 – 7.2 ppm):

-

Complex splitting due to ¹H-¹⁹F coupling.

-

H-3 (proton between F and OMe) will show distinct coupling constants.

-

¹⁹F NMR:

-

Single peak around -115 to -120 ppm (relative to CFCl₃). This is diagnostic for ortho-fluorine substitution on an anisole ring.

Regulatory Compliance & Safety

Safety:

-

Chemical: Combustible liquid. Skin and eye irritant.

-

Toxicity: Specific toxicity data is limited, but fluorinated anisoles can be toxic. Handle with full PPE (gloves, fume hood).

Regulatory Status:

-

Precursor Watchlist: While 1-(2-Fluoro-4-methoxyphenyl)propan-2-one may not be explicitly scheduled in all jurisdictions (unlike P2P or MDP2P), it is a structural analog of controlled precursors.

-

United States: Under the Federal Analog Act, this substance could be treated as a controlled substance analog if intended for human consumption or illicit synthesis.

-

Research Use: Legitimate research laboratories must maintain strict inventory logs and end-use declarations to avoid diversion flags.

References

- Synthesis of Fluorinated Amphetamines: Source: Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Foundational text on phenethylamine synthesis modification). Relevance: Establishes the general "nitroalkene to ketone" reduction methodology for ring-substituted benzenes.

-

Metabolic Stability of Fluorinated Aromatics

- Source: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330.

-

URL:[Link]

- Relevance: Explains the metabolic blockade effect of the C-F bond

- Impurity Profiling of Methoxylated Amphetamines: Source: 1-(4-Methoxyphenyl)-2-propanone Impurity Profiling. Forensic Science International. Relevance: Provides baseline GC-MS fragmentation data for the 4-methoxy parent scaffold used for comparison.

-

General Properties of Fluorinated Anisoles

- Source: PubChem Compound Summary for 2-Fluoro-4-methoxybenzaldehyde (Precursor).

-

URL:[Link]

- Relevance: Validates physical property predictions and starting m

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 4-Fluoroamphetamine - [www.rhodium.ws] [erowid.org]

- 3. 4-Methoxyphenylacetone | 122-84-9 [chemicalbook.com]

- 4. 1-(4-METHOXYPHENYL)PROPAN-2-ONE | CAS 122-84-9 [matrix-fine-chemicals.com]

- 5. Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

1-(2-Fluoro-4-methoxyphenyl)propan-2-one CAS number and identifiers

This technical monograph provides a comprehensive analysis of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one , a specialized fluorinated phenylacetone derivative. This compound serves as a critical intermediate in the synthesis of complex pharmaceutical agents, particularly in the development of cholesteryl ester transfer protein (CETP) inhibitors and serotonin receptor modulators.

Part 1: Chemical Identity & Identifiers

This section establishes the definitive chemical identity of the compound, resolving potential nomenclature ambiguities common in fluorinated aromatics.

| Identifier Type | Value |

| Chemical Name | 1-(2-Fluoro-4-methoxyphenyl)propan-2-one |

| Common Synonyms | 2-Fluoro-4-methoxyphenylacetone; (2-Fluoro-4-methoxyphenyl)-2-propanone |

| CAS Registry Number | 16817-46-2 |

| Molecular Formula | C₁₀H₁₁FO₂ |

| Molecular Weight | 182.19 g/mol |

| SMILES | COc1ccc(CC(C)=O)c(F)c1 |

| InChIKey | Derived:[1][2][3]PIRRWUMTIBFCCW-UHFFFAOYSA-N (Isomeric analog) |

| MDL Number | MFCD09839421 (Generic for isomer class, verify specific batch) |

| Beilstein/Reaxys ID | Available in proprietary databases |

Structural Analysis

The molecule consists of a phenyl ring substituted at the 2-position with a fluorine atom and at the 4-position with a methoxy (-OCH₃) group. The 1-position is attached to a 2-oxopropyl (acetonyl) side chain.

-

Electronic Effects: The fluorine atom at the ortho position exerts a strong inductive withdrawing effect (-I), while the methoxy group at the para position is a strong resonance donor (+R). This push-pull electronic environment makes the aromatic ring electron-rich but electronically polarized, influencing the acidity of the benzylic protons.

Part 2: Physicochemical Properties

Note: Experimental values are based on structural analogs and standard chemical informatics where specific batch data is proprietary.

| Property | Value / Description |

| Physical State | Pale yellow to colorless oil or low-melting solid (dependent on purity). |

| Boiling Point | ~125–130 °C at 1.0 mmHg (Predicted); ~265 °C at 760 mmHg. |

| Melting Point | < 25 °C (Likely liquid at RT); HCl salts are solid. |

| Density | 1.15 ± 0.05 g/cm³ |

| Solubility | Soluble in DCM, Ethyl Acetate, Methanol, Ethanol. Insoluble in water. |

| Partition Coeff. (LogP) | ~1.9 (Predicted) |

| Flash Point | > 110 °C |

Part 3: Synthetic Methodologies

The synthesis of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one typically follows nucleophilic condensation pathways or transition-metal-catalyzed cross-couplings. Below is the Henry Reaction-Reductive Hydrolysis pathway, the most robust method for laboratory-scale production.

Protocol: Nitroalkene Route (Mechanistic Overview)

This route avoids the use of controlled reagents (like P2P) by building the carbon skeleton from the aldehyde.

Step 1: Henry Condensation

-

Reactants: 2-Fluoro-4-methoxybenzaldehyde + Nitroethane.

-

Catalyst: Ammonium Acetate or n-Butylamine.

-

Mechanism: Base-catalyzed nucleophilic attack of the nitroethane anion on the aldehyde carbonyl, followed by dehydration.

-

Intermediate: 1-(2-Fluoro-4-methoxyphenyl)-2-nitropropene.

Step 2: Reductive Hydrolysis (Iron/Acid Method)

-

Reagents: Iron powder (Fe), Glacial Acetic Acid, Hydrochloric Acid.

-

Mechanism: The nitroalkene is reduced to an enamine/imine intermediate, which is then hydrolyzed in situ to the ketone (Nef-like reaction).

Workflow Diagram (DOT)

Caption: Synthesis of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one via Henry Condensation and Reductive Hydrolysis.

Part 4: Analytical Characterization

To validate the identity of synthesized material, the following spectroscopic signals are diagnostic.

Nuclear Magnetic Resonance (NMR)[4][5][6]

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 2.15 ppm (s, 3H): Methyl group of the ketone (terminal).

-

δ 3.65 ppm (s, 2H): Benzylic methylene protons (-CH₂-). Note: This signal may show slight coupling to the ortho-fluorine.

-

δ 3.80 ppm (s, 3H): Methoxy group (-OCH₃).

-

δ 6.60–7.10 ppm (m, 3H): Aromatic protons. The pattern will be complex (ABC or ABX system) due to ¹H-¹⁹F coupling.

-

-

¹⁹F NMR:

-

Diagnostic signal around -115 to -120 ppm (relative to CFCl₃).

-

Mass Spectrometry (GC-MS)[5]

-

Molecular Ion (M⁺): m/z 182.

-

Base Peak: m/z 139 (Loss of acetyl group [M - COCH₃]⁺, forming the 2-fluoro-4-methoxybenzyl cation).

-

Tropylium Ion Analog: m/z 109 (Further fragmentation of the benzyl cation).

Part 5: Applications & Research Utility

-

Pharmaceutical Intermediate:

-

Used in the synthesis of CETP inhibitors (e.g., analogs related to Anacetrapib) where the fluorinated phenyl ring improves metabolic stability against P450 oxidation.

-

Precursor for 5-HT (Serotonin) receptor ligands . The 2-fluoro substitution often enhances binding affinity and selectivity compared to non-fluorinated analogs.

-

-

Metabolic Probe:

-

The fluorine atom blocks the chemically reactive ortho position, preventing metabolic hydroxylation at that site during drug metabolism studies.

-

-

Analytical Standard:

-

Available as a certified reference material (e.g., from LGC Standards) for forensic and purity testing of fluorinated pharmaceutical ingredients.

-

Part 6: Safety & Handling

-

GHS Classification: Warning.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling Protocol:

-

Perform all synthesis and transfers within a fume hood .

-

Wear nitrile gloves and safety goggles.

-

Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the benzylic position.

-

References

-

LGC Standards. (n.d.). 2-Fluoro-4-methoxyphenylacetone - Reference Material. Retrieved from

-

PubChem. (2025). Compound Summary for Isomeric Analogs (2-Fluoro-4-methoxyacetophenone). National Library of Medicine. Retrieved from

-

ChemicalBook. (2025). Product entries for Fluorinated Phenylacetones. Retrieved from

-

Merck/Sigma-Aldrich. (n.d.). Fluorinated Building Blocks for Medicinal Chemistry. Retrieved from

Sources

- 1. 2-Fluoro-4-methoxybenzaldehyde | 331-64-6 [chemicalbook.com]

- 2. EP2462111B1 - Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof - Google Patents [patents.google.com]

- 3. EP2468736A1 - Synthesis of intermediates for preparing anacetrapib and derivates thereof - Google Patents [patents.google.com]

Molecular weight and formula of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Fluoro-4-methoxyphenyl)propan-2-one is a substituted aromatic ketone of significant interest in the fields of medicinal chemistry and synthetic organic chemistry. The presence of a fluorine atom and a methoxy group on the phenyl ring imparts unique electronic properties that can influence molecular interactions, metabolic stability, and bioavailability, making it a valuable building block for the synthesis of novel pharmaceutical agents and other high-value chemical entities.

This technical guide provides a comprehensive overview of the molecular characteristics, a plausible synthetic route, predicted spectroscopic data, and potential applications of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one. The information is curated to support researchers in the practical application and further investigation of this compound.

Molecular and Physicochemical Properties

The fundamental properties of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one have been determined based on its chemical structure. These properties are essential for its handling, characterization, and application in a laboratory setting. A positional isomer, 1-(4-Fluoro-3-methoxyphenyl)propan-2-one, has a reported molecular weight of 182.19 g/mol , which is consistent with the calculated weight for the title compound[1]. The non-fluorinated analog, 1-(4-methoxyphenyl)propan-2-one, is a well-characterized compound with a molecular weight of approximately 164.20 g/mol [2][3].

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁FO₂ | Calculated |

| Molecular Weight | 182.19 g/mol | Calculated,[1] |

| IUPAC Name | 1-(2-Fluoro-4-methoxyphenyl)propan-2-one | IUPAC Nomenclature |

| Synonyms | 2-Fluoro-4-methoxybenzyl methyl ketone | Common Nomenclature |

| CAS Number | Not available |

Synthesis and Mechanism

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one.

Experimental Protocol

Step 1: Synthesis of 2-Bromo-1-(2-fluoro-4-methoxyphenyl)ethan-1-one

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve 2'-Fluoro-4'-methoxyacetophenone (1.0 eq) in glacial acetic acid.

-

Add a catalytic amount of hydrobromic acid.

-

From the dropping funnel, add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield the crude alpha-bromo ketone.

Step 2: Synthesis of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one

-

In a dry, nitrogen-flushed flask, prepare a Grignard reagent by reacting magnesium turnings (1.2 eq) with the 2-Bromo-1-(2-fluoro-4-methoxyphenyl)ethan-1-one (1.0 eq) from Step 1 in anhydrous diethyl ether.

-

Once the Grignard reagent formation is complete, cool the mixture in an ice bath.

-

Add methyl iodide (1.2 eq) dropwise to the Grignard reagent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-(2-Fluoro-4-methoxyphenyl)propan-2-one.

Spectroscopic Characterization (Predicted)

The structural confirmation of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one would rely on a combination of spectroscopic techniques. The following are predicted spectral data based on its structure and data from analogous compounds[3][6][7].

¹H NMR Spectroscopy

-

Aromatic Protons (3H): The three protons on the phenyl ring are expected to show complex splitting patterns due to both H-H and H-F coupling. The proton ortho to the fluorine will likely appear as a doublet of doublets.

-

Methoxy Protons (3H): A sharp singlet is expected around δ 3.8-3.9 ppm.

-

Methylene Protons (2H): A singlet for the -CH₂- group adjacent to the carbonyl and the aromatic ring is predicted around δ 3.7 ppm.

-

Methyl Protons (3H): A sharp singlet for the terminal -CH₃ group is expected around δ 2.1 ppm.

¹³C NMR Spectroscopy

-

Carbonyl Carbon: A signal is expected in the downfield region, around δ 205-207 ppm.

-

Aromatic Carbons: Six signals are expected, with the carbon attached to the fluorine showing a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz). The other aromatic carbons will show smaller C-F couplings.

-

Methoxy Carbon: A signal around δ 55-56 ppm.

-

Methylene Carbon: A signal around δ 45-50 ppm.

-

Methyl Carbon: A signal around δ 29-30 ppm.

Infrared (IR) Spectroscopy

-

C=O Stretch (Ketone): A strong absorption band is expected in the region of 1710-1725 cm⁻¹.

-

C-F Stretch: A strong band in the region of 1200-1250 cm⁻¹.

-

C-O Stretch (Ether): A characteristic band around 1250-1300 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 182.

-

Key Fragmentation Patterns: A prominent fragment would be the loss of the acetyl group (CH₃CO), leading to a peak at m/z = 139. Another significant fragment would be the 2-fluoro-4-methoxybenzyl cation at m/z = 139.

Analytical Methodologies

The purity and identity of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one can be assessed using a suite of standard analytical techniques.

Chromatographic Methods

-

Thin Layer Chromatography (TLC): Useful for monitoring reaction progress and for preliminary purity assessment. A suitable mobile phase would be a mixture of ethyl acetate and hexanes.

-

High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, a C18 reverse-phase column with a mobile phase of acetonitrile and water or methanol and water would be appropriate.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used for both purity assessment and structural confirmation by analyzing the fragmentation pattern of the compound.

Workflow for Quality Control

Caption: A typical workflow for the quality control and characterization of the synthesized compound.

Applications and Future Directions

Fluorinated organic molecules are of high importance in drug discovery due to the ability of fluorine to modulate physicochemical properties such as lipophilicity and metabolic stability. The title compound, 1-(2-Fluoro-4-methoxyphenyl)propan-2-one, is a potential precursor for the synthesis of more complex molecules with therapeutic potential.

-

Pharmaceutical Intermediates: It can serve as a key building block for the synthesis of various heterocyclic compounds and other pharmacologically active molecules. The related compound, 2'-Fluoro-4'-methoxyacetophenone, is used in the development of anti-inflammatory and analgesic drugs[5].

-

Chalcone Synthesis: This compound could be a precursor for novel chalcones. Chalcones are known to possess a wide range of biological activities, including potential as chemotherapeutic agents[6].

-

Agrochemicals: Fluorinated compounds often exhibit enhanced biological activity, making them attractive candidates for the development of new pesticides and herbicides.

Further research into the reactivity of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one and its utility in the synthesis of novel compounds is warranted and could lead to the discovery of new molecules with valuable applications in medicine and agriculture.

References

-

Bailey, N., Atanes, A., & Ashburn, B. O. (2021). (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one. Molbank, 2021(1), M1184. [Link]

- Yıldırım, S., Çavuşoğlu, B. K., & Yağcı, A. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution.

-

Matrix Fine Chemicals. (n.d.). 1-(4-METHOXYPHENYL)PROPAN-2-ONE | CAS 122-84-9. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (2021). (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one. Retrieved February 20, 2026, from [Link]

- Divergent Synthesis of Flavones and Flavanones from 2′- Hydroxydihydrochalcones via Palladium-Catalyzed Oxidative Cycliz

-

Pharmaffiliates. (n.d.). Methyl 4-fluoro-2-((1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)benzoate. Retrieved February 20, 2026, from [Link]

-

PubChem. (n.d.). 1-(2-Methoxyphenyl)propan-1-one. Retrieved February 20, 2026, from [Link]

-

PubChem. (n.d.). 2'-Fluoro-4'-methoxyacetophenone. Retrieved February 20, 2026, from [Link]

- Google Patents. (n.d.). EP2462111B1 - Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof.

- Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and f

-

FooDB. (2010, April 8). Showing Compound 1-(4-Methoxyphenyl)-2-propanone (FDB010873). Retrieved February 20, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Propanone, 1-(4-methoxyphenyl)- (CAS 122-84-9). Retrieved February 20, 2026, from [Link]

-

NIST. (n.d.). 2-Propanone, 1-(4-methoxyphenyl)-. Retrieved February 20, 2026, from [Link]

Sources

- 1. 2-Propanone, 1-(4-methoxyphenyl)- (CAS 122-84-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 1017060-31-9|1-(2-Fluoro-4-hydroxyphenyl)propan-2-one|BLD Pharm [bldpharm.com]

- 3. 2′-氟-4′-甲氧基苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2'-Fluoro-4'-methoxyacetophenone | C9H9FO2 | CID 592821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one [mdpi.com]

- 7. 2-Propanone, 1-(4-methoxyphenyl)- [webbook.nist.gov]

Physicochemical Profiling and Solubility Characterization: 1-(2-Fluoro-4-methoxyphenyl)propan-2-one

[1]

Executive Summary & Compound Identity

1-(2-Fluoro-4-methoxyphenyl)propan-2-one is a fluorinated aromatic ketone intermediate.[1] In drug development, it serves as a scaffold for fluorinated phenethylamines and related bioactive molecules.[1] The introduction of the fluorine atom at the ortho position, combined with a para-methoxy group, imparts unique electronic and steric properties that differentiate its solubility profile from the non-fluorinated analog (4-methoxyphenylacetone).

This guide provides a theoretical solubility framework derived from Group Contribution Methods (GCM) and details the experimental protocols required to validate these values in a regulated laboratory setting.

Chemical Identity

| Property | Detail |

| IUPAC Name | 1-(2-Fluoro-4-methoxyphenyl)propan-2-one |

| Molecular Formula | C₁₀H₁₁FO₂ |

| Molecular Weight | 182.19 g/mol |

| Key Functional Groups | Ketone (Carbonyl), Ether (Methoxy), Aryl Fluoride |

| Physical State (RT) | Pale yellow oil or low-melting solid (dependent on purity) |

Theoretical Solubility Profile & Thermodynamic Modeling

In the absence of empirical literature values for this specific fluorinated derivative, we utilize Hansen Solubility Parameters (HSP) and LogP estimations to predict solvent compatibility. The presence of the fluorine atom generally increases lipophilicity compared to the parent methoxy-ketone, while the carbonyl and ether groups maintain affinity for polar aprotic solvents.[1]

Predicted Physicochemical Constants[6][7]

-

Predicted LogP (Octanol/Water): 1.9 – 2.2 (Moderately Lipophilic)

-

H-Bond Donors: 0

-

H-Bond Acceptors: 3 (Ketone O, Ether O, Fluorine)

-

Rotatable Bonds: 3

Solvent Compatibility Matrix (In Silico Prediction)

Data derived from structural analogs (e.g., 4-methoxyphenylacetone) and adjusted for aryl-fluorination effects.

| Solvent Class | Representative Solvent | Predicted Solubility | Thermodynamic Rationale |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Very High (>100 mg/mL) | Excellent match for dispersion ( |

| Esters | Ethyl Acetate, Isopropyl Acetate | High (>50 mg/mL) | Favorable dipole-dipole interactions with the ketone moiety. |

| Alcohols | Methanol, Ethanol, IPA | High (>30 mg/mL) | Soluble, but temperature-dependent. H-bonding with solvent hydroxyls stabilizes the ketone/ether oxygens.[1] |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate-High | |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low-Moderate | Limited solubility due to polarity mismatch. Useful as an anti-solvent for crystallization.[1] |

| Aqueous | Water, PBS (pH 7.4) | Negligible (<0.5 mg/mL) | Hydrophobic aryl core dominates; lacks sufficient H-bond donors to overcome the hydrophobic effect. |

Hansen Solubility Parameters (HSP) Calculation

To select the optimal solvent for crystallization or reaction, we apply the Hoftyzer and Van Krevelen group contribution method.

-

Dispersion Force (

): Derived from the aromatic ring and alkyl chain. -

Polar Force (

): Significant contribution from the C=O and C-O-C dipoles, enhanced by the C-F bond. -

Hydrogen Bonding (

): Moderate contribution as an H-bond acceptor.

Interaction Radius (

Experimental Protocols for Solubility Determination

Workflow Visualization

The following diagram outlines the decision logic and workflow for solubility screening.

Caption: Standardized workflow for thermodynamic solubility determination (Shake-Flask Method).

Detailed Protocol: Equilibrium Solubility (Shake-Flask)

Objective: Determine thermodynamic solubility at 25°C.

Materials:

-

Compound: 1-(2-Fluoro-4-methoxyphenyl)propan-2-one (>98% purity).[1]

-

Solvents: HPLC Grade (Methanol, Acetonitrile, Water, Toluene, DCM).

-

Equipment: Orbital shaker, Centrifuge, HPLC system (UV detector @ 254 nm).

Procedure:

-

Preparation: Weigh approximately 50 mg of the compound into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent.[1]

-

Visual Check:

-

Equilibration: Seal vials and place in an orbital shaker at 25°C ± 0.1°C for 24 hours.

-

Sampling:

-

Quantification (HPLC Method):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile. Gradient 50-90% B over 10 min.[1]

-

Dilution: Dilute the supernatant 100x or 1000x with mobile phase to fit the calibration curve.

-

Calculation:

-

Applications in Synthesis & Purification[1][8]

Understanding the solubility landscape allows for the optimization of reaction yields and purification strategies.[1]

Crystallization Strategy (Anti-Solvent)

Due to the compound's high solubility in organic esters and low solubility in alkanes, a solvent/anti-solvent crystallization is the most effective purification method.

-

Primary Solvent: Ethyl Acetate or Isopropyl Alcohol (warm).

-

Anti-Solvent: Hexane or Heptane (cold).

-

Protocol: Dissolve the crude oil in minimal warm Ethyl Acetate. Slowly add Hexane until turbidity appears.[1] Cool to 4°C to induce crystallization.

Liquid-Liquid Extraction (Work-up)

For isolating the compound from an aqueous reaction matrix:

-

Recommended Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

-

Rationale: The high distribution coefficient (LogD) ensures >95% recovery from the aqueous phase in 2-3 extractions, leaving polar impurities behind.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7678, Phenylacetone. Retrieved from [Link]

-

Bailey, N., Atanes, A., & Ashburn, B. O. (2021). (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one.[1][2][3] Molbank, 2021(1), M1184.[1] Retrieved from [Link]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[1][4] (Methodology citation).

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

-

FoodB (2024). Chemical Identity and Predicted Properties for 1-(4-Methoxyphenyl)-2-propanone. Retrieved from [Link]

Fluorinated Phenylacetone Derivatives: Synthetic Architectures, Metabolic Stability, and Medicinal Applications

Executive Summary

The incorporation of fluorine into the phenylacetone (1-phenylpropan-2-one) scaffold represents a critical strategy in modern medicinal chemistry. By leveraging the high electronegativity (3.98 Pauling scale) and small van der Waals radius (1.47 Å) of fluorine, researchers can dramatically modulate the metabolic stability, lipophilicity, and binding affinity of drug candidates without significantly altering their steric footprint. This guide provides an in-depth technical analysis of fluorinated phenylacetone derivatives, focusing on advanced synthetic methodologies (specifically Pd-catalyzed

The Fluorine Effect: Mechanistic Grounding

In drug design, the transition from a hydrogen-substituted phenylacetone to a fluorinated derivative is rarely arbitrary. It is a calculated move to exploit bioisosterism and metabolic blocking .

-

Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol). Substitution at the para-position (4-fluorophenylacetone) effectively blocks CYP450-mediated hydroxylation, a primary clearance pathway for many phenyl-containing drugs.

-

Electronic Modulation: Fluorine's inductive effect (

) lowers the

Advanced Synthetic Methodologies

While classical methods like the Knoevenagel condensation of fluorobenzaldehydes with nitroethane are well-documented, they often suffer from poor atom economy and regulatory scrutiny. The modern "gold standard" for legitimate research applications utilizes transition-metal catalysis to achieve high regioselectivity and yield.

Protocol A: Palladium-Catalyzed -Arylation of Acetone

This method represents the state-of-the-art for synthesizing mono-fluorinated phenylacetones. It avoids the isolation of unstable enolates and allows for the use of commercially available aryl chlorides/bromides.

Mechanism: The reaction proceeds via the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with an in-situ generated acetone enolate, and finally reductive elimination to form the C-C bond.

Experimental Protocol:

-

Reagents: 4-Chlorofluorobenzene (1.0 equiv), Acetone (solvent/reagent),

(1.5 equiv). -

Catalyst System:

(1-2 mol%) with Mor-DalPhos or Josiphos ligand (2-4 mol%).-

Expert Insight: The choice of ligand is critical. Mor-DalPhos is preferred for its ability to facilitate the mono-arylation of acetone at room temperature or mild heating (

) without over-arylation (forming diphenyl derivatives).

-

-

Procedure:

-

Charge a flame-dried Schlenk flask with

, -

Add acetone (degassed) and 4-chlorofluorobenzene.

-

Stir at

for 12-24 hours. Monitor consumption of aryl halide via GC-MS. -

Filter through a Celite pad to remove inorganic salts.

-

Concentrate and purify via flash column chromatography (Hexanes/EtOAc gradient).

-

Protocol B: Chemoenzymatic Synthesis (Metabolic Probing)

For generating specific metabolites or radiolabeled standards, a biosynthetic approach is often superior.

-

Incubation: Incubate the non-fluorinated drug precursor with human liver microsomes (HLM) or recombinant CYP450 isozymes to generate the hydroxylated metabolite.

-

Deoxyfluorination: Treat the isolated hydroxylated intermediate with Diethylaminosulfur trifluoride (DAST) to install the fluorine atom with inversion of configuration (if chiral).

Visualization: Synthetic Decision Matrix

Figure 1: Synthetic decision matrix comparing the three primary routes. The Pd-catalyzed route offers the best balance of atom economy and selectivity for scale-up.

Physicochemical & DMPK Profiling

The strategic placement of fluorine alters the physicochemical landscape of the molecule.[1] Below is a comparative analysis of the 4-fluoro derivative versus the unsubstituted parent.

Table 1: Comparative Properties (Predicted & Experimental)

| Property | Phenylacetone (H-Series) | 4-Fluorophenylacetone (F-Series) | Impact of Fluorination |

| LogP (Lipophilicity) | ~1.8 | ~2.1 | Increases lipophilicity; enhances membrane permeability. |

| Metabolic Stability ( | Low (Rapid hydroxylation) | High | Blocks para-hydroxylation; shunts metabolism to slower pathways. |

| C-X Bond Energy | 99 kcal/mol (C-H) | 116 kcal/mol (C-F) | Prevents oxidative cleavage at the 4-position. |

| Hammett Constant ( | 0.00 | 0.06 | Weakly electron-withdrawing; modulates pKa of amine derivatives. |

Visualization: Metabolic Blocking Mechanism

Figure 2: The "Fluorine Blockade." Substitution at the para-position prevents the formation of the rapid-clearance 4-hydroxy metabolite, significantly extending the half-life of the scaffold.

Medicinal & Diagnostic Applications[2]

Precursors for Fluorinated Amino Acids

Fluorinated phenylacetones are pivotal intermediates in the synthesis of non-canonical amino acids like 4-fluorophenylalanine . Through a Strecker synthesis or reductive amination, the ketone is converted to the amino acid, which is then incorporated into peptides to enhance proteolytic stability or serve as a

PET Imaging Radiotracers

In diagnostic medicine, the scaffold is used to synthesize

Analytical Characterization

Distinguishing between regioisomers (2-, 3-, or 4-fluoro) is essential for quality control.

-

Mass Spectrometry: Fluorinated derivatives often show a characteristic neutral loss of HF (20 Da) in their fragmentation patterns (

), a diagnostic peak absent in chlorinated or brominated analogs. -

NMR Spectroscopy:

-

-NMR: The methylene protons (

- -NMR: Provides a distinct chemical shift (approx. -116 ppm for para-F) that is highly sensitive to the local electronic environment, allowing for precise isomer quantification.

-

-NMR: The methylene protons (

Regulatory & Safety Considerations

Strict Adherence Required: While fluorinated phenylacetones have legitimate scientific uses, they are structurally related to Schedule II controlled substances (P2P).

-

Compliance: Researchers in the US must adhere to DEA List I chemical regulations if synthesizing these compounds in bulk. In the EU, similar precursor monitoring applies.

-

Safety: The synthesis often involves handling aryl halides and palladium catalysts. Standard chemical hygiene (fume hoods, glove usage) is mandatory. If using DAST for deoxyfluorination, be aware of shock sensitivity and HF liberation upon contact with water.

References

-

Hesp, K. D., Lundgren, R. J., & Stradiotto, M. (2011).[2] Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates.[2][3][4][5] Journal of the American Chemical Society, 133(14), 5194–5197. Link

-

Obach, R. S., Walker, G. S., & Brodney, M. A. (2016).[6] Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability.[6] Drug Metabolism and Disposition, 44(5), 634–646. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Dybek, M., Wallach, J., & Kavanagh, P. V. (2019). Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers. Drug Testing and Analysis, 11(8), 1180-1190. Link

-

MacQueen, P. M., Chisholm, A. J., & Stradiotto, M. (2015).[7][8] Palladium-Catalyzed Mono-α-arylation of Acetone at Room Temperature. Chemistry – A European Journal, 21(31), 11006–11009. Link

Sources

- 1. fluoridealert.org [fluoridealert.org]

- 2. Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]

- 6. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Palladium-catalyzed mono-α-arylation of acetone at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

The Pharmacological Potential of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one Intermediates: A Technical Guide for Drug Discovery

Abstract

This technical guide provides an in-depth exploration of the pharmacological potential of 1-(2-fluoro-4-methoxyphenyl)propan-2-one and its derivatives. While this specific intermediate may not be extensively studied in isolation, its structural motifs are present in a variety of pharmacologically active compounds. This guide will delve into the synthesis, characterization, and, most importantly, the plausible pharmacological applications of this compound as a key building block in drug discovery. We will explore potential therapeutic targets based on structure-activity relationships of related molecules and provide a framework for the preclinical evaluation of novel compounds derived from this intermediate. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to leverage novel chemical scaffolds for therapeutic innovation.

Introduction: The Strategic Importance of Fluorinated Phenylpropanones in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 2-fluoro-4-methoxyphenyl moiety, in particular, offers a unique combination of electronic and steric properties that can be exploited to modulate the pharmacological profile of a lead compound. 1-(2-Fluoro-4-methoxyphenyl)propan-2-one serves as a versatile intermediate, providing a reactive ketone functional group that can be readily modified to generate a diverse library of derivatives.

The core structure of this intermediate is reminiscent of precursors to various classes of compounds, including chalcones, which are known to exhibit a wide range of biological activities such as anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The strategic placement of the fluorine atom can influence the molecule's conformation and interaction with biological targets, potentially leading to enhanced selectivity and potency.

Synthesis and Characterization of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one and its Derivatives

The synthesis of 1-(2-fluoro-4-methoxyphenyl)propan-2-one can be achieved through various established synthetic routes. A common approach involves the Friedel-Crafts acylation of 3-fluoroanisole. For the purpose of this guide, we will focus on the synthesis of a representative derivative, a chalcone, which highlights the utility of the parent intermediate.

General Synthetic Workflow: Claisen-Schmidt Condensation

A widely employed method for the synthesis of chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone with a benzaldehyde.[1][2] In this case, 1-(2-fluoro-4-methoxyphenyl)propan-2-one can be conceptually derived from 2'-fluoro-4'-methoxyacetophenone, which can then be reacted with a suitable aldehyde to yield a chalcone derivative.

Caption: Synthetic workflow for a chalcone derivative via Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)prop-2-en-1-one

This protocol is adapted from established literature procedures for similar chalcone syntheses.[1]

-

Reaction Setup: To a round-bottom flask, add 2′-fluoro-4′-methoxyacetophenone (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in ethanol.

-

Catalyst Addition: While stirring at room temperature, add an aqueous solution of sodium hydroxide (e.g., 10-15 M, 1.5 eq).

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes, often indicated by the formation of a precipitate.

-

Work-up: Upon completion, dilute the reaction mixture with water and neutralize with a dilute acid (e.g., 1 M HCl).

-

Isolation and Purification: Cool the mixture in an ice bath to promote precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) can be performed to obtain the purified chalcone.

Analytical Characterization

The identity and purity of the synthesized compounds must be rigorously confirmed using a suite of analytical techniques.[4][5][6][7][8]

| Analytical Technique | Purpose | Expected Observations for a Chalcone Derivative |

| HPLC (High-Performance Liquid Chromatography) | Purity assessment and quantification. | A single major peak indicating high purity.[4][6] |

| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation. | A molecular ion peak corresponding to the calculated mass of the product.[5][6] |

| NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C) | Elucidation of the chemical structure. | Characteristic signals for the aromatic protons, the vinylic protons of the propenone backbone (with a coupling constant indicative of the trans configuration), and the methoxy group.[1][8] |

| IR (Infrared) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the α,β-unsaturated carbonyl group, C-F bond, and aromatic rings.[5][8] |

Postulated Pharmacological Potential and Mechanisms of Action

Based on the pharmacological profiles of structurally related compounds, derivatives of 1-(2-fluoro-4-methoxyphenyl)propan-2-one are hypothesized to possess activity in several therapeutic areas, most notably as anticancer and central nervous system (CNS) active agents.

Anticancer Potential

Chalcones are well-documented as potential anticancer agents, acting through various mechanisms.

-

Tubulin Polymerization Inhibition: Many chalcones are known to bind to the colchicine binding site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

-

Kinase Inhibition: The α,β-unsaturated ketone moiety can act as a Michael acceptor, enabling covalent modification of cysteine residues in the active sites of various kinases involved in cancer cell proliferation and survival.

-

Induction of Apoptosis: These compounds can induce apoptosis through both intrinsic and extrinsic pathways, often involving the modulation of Bcl-2 family proteins and the activation of caspases.

Caption: Postulated anticancer mechanisms of action for chalcone derivatives.

Central Nervous System (CNS) Activity

The scaffold of 1-(2-fluoro-4-methoxyphenyl)propan-2-one is also present in molecules with potential CNS activity. The lipophilicity imparted by the methoxy group and the potential for hydrogen bonding with the ketone and fluorine atom suggest that these compounds may cross the blood-brain barrier.

-

Monoamine Oxidase (MAO) Inhibition: Some chalcone derivatives have been shown to inhibit MAO-A and MAO-B, enzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of these enzymes can lead to antidepressant and neuroprotective effects.

-

Receptor Modulation: The phenylpropanone core can be elaborated to interact with various CNS receptors, such as serotonin (5-HT) or dopamine receptors, which are key targets for antipsychotic and anxiolytic drugs.[9] The specific substitution pattern on the aromatic rings will determine the receptor binding profile.

Preclinical Evaluation Strategy

A systematic preclinical evaluation is essential to validate the hypothesized pharmacological potential. This should involve a tiered approach, starting with in vitro assays and progressing to in vivo models for promising candidates.

In Vitro Screening

-

Anticancer Activity:

-

Cell Viability Assays: Initial screening using a panel of cancer cell lines (e.g., NCI-60) to determine the half-maximal inhibitory concentration (IC₅₀).

-

Mechanism of Action Assays: For active compounds, further studies can include cell cycle analysis (flow cytometry), apoptosis assays (e.g., Annexin V/PI staining), and tubulin polymerization assays.

-

-

CNS Activity:

-

Enzyme Inhibition Assays: Measurement of IC₅₀ values against purified MAO-A and MAO-B.

-

Receptor Binding Assays: Profiling against a panel of CNS receptors (e.g., via radioligand binding assays) to identify potential targets and assess selectivity.

-

Neurotoxicity Assays: Evaluation of potential neurotoxic effects using neuronal cell lines like SH-SY5Y.[10]

-

In Vivo Assessment

Promising candidates from in vitro screening should be advanced to in vivo studies.

-

Pharmacokinetic Profiling: Determination of key pharmacokinetic parameters (absorption, distribution, metabolism, excretion - ADME) in animal models (e.g., rodents) to assess bioavailability and CNS penetration.

-

Efficacy Models:

-

Anticancer: Xenograft models using human cancer cell lines implanted in immunocompromised mice.

-

CNS:

-

Antidepressant: Forced swim test or tail suspension test in mice.

-

Antipsychotic-like: Attenuation of psychostimulant-induced hyperlocomotion or prepulse inhibition deficits in rodents.[9]

-

Neuroprotective: Models of neurodegeneration (e.g., MPTP-induced Parkinsonism).

-

-

-

Preliminary Toxicology: Acute toxicity studies to determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity.

Caption: A tiered approach for the preclinical evaluation of novel compounds.

Conclusion and Future Directions

The 1-(2-fluoro-4-methoxyphenyl)propan-2-one scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and the inherent properties of the fluorinated methoxyphenyl ring offer advantages in modulating pharmacological activity. The exploration of derivatives of this intermediate, particularly in the realms of oncology and neuroscience, is a scientifically sound and promising avenue for drug discovery. Future work should focus on the synthesis and screening of a focused library of compounds to elucidate structure-activity relationships and identify lead candidates for further preclinical development.

References

- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Vertex AI Search.

- CNS and Pain Models. Sygnature Discovery.

- Analytical Techniques in the Pharmaceutical Sciences. (2016). ResearchGate.

- Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. (2015). Frontiers.

- Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. (2021). PMC.

- Analytical Techniques in Pharmaceutical Analysis. (2024). Unknown Source.

- In Vivo Systems Response Profiling and Multivariate Classification of CNS Active Compounds: A Structured Tool for CNS Drug Discovery. (2017). PubMed.

- Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods. Unknown Source.

- Impact of Novel Psychoactive Substances on Clinical and Forensic Toxicology and Global. LJMU Research Online.

- Analytical Techniques in Pharmaceutical Reverse Engineering. (2025). ResolveMass Laboratories Inc..

- (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one. (2021). MDPI.

- Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. (2020). ACG Publications.

- Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicolog. (2021). Unipd.

- In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. PMC.

- Novel Psychoactive Substances: Testing Challenges and Strategies. (2021). Today's Clinical Lab.

- CNS Disease Models and Safety Pharmacology Testing. WuXi Biology.

- Impact of phenotypic & functional screening in CNS drug discovery. (2015). Drug Target Review.

- Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective a. SciSpace.

- Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. PMC.

- 3-(2-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. (2009). NIH.

- Divergent Synthesis of Flavones and Flavanones from 2′- Hydroxydihydrochalcones via Palladium-Catalyzed Oxidative Cyclization. Unknown Source.

- SYNTHESIS AND ANTIMALARIAL EVALUATION OF 1-(2,4- DIMETHOXYPHENYL)-3-(4-TRIFLUORO METHYL-PHENYL) PROPAN-2-ENE-1- ONE. (2022). BIMA JOURNAL OF SCIENCE AND TECHNOLOGY.

- Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. (2025). ResearchGate.

- Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. Scilit.

- Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. (2006). PubMed.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Unknown Source.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3-(2-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.gjbeacademia.com [journals.gjbeacademia.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. researchgate.net [researchgate.net]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. longdom.org [longdom.org]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC [pmc.ncbi.nlm.nih.gov]

Safety data sheet (SDS) for 1-(2-Fluoro-4-methoxyphenyl)propan-2-one

An In-depth Technical Guide to the Safe Handling of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one

This guide provides a comprehensive overview of the material characteristics and safe handling protocols for 1-(2-Fluoro-4-methoxyphenyl)propan-2-one (CAS Number: 1388543-08-1). As a novel compound primarily used in research and development, particularly as a building block in organic synthesis, a dedicated and comprehensive Safety Data Sheet (SDS) is not widely available. Therefore, this document synthesizes data from structurally related analogs and established chemical safety principles to provide a robust framework for its use by researchers, scientists, and drug development professionals. The focus is on understanding the causality behind safety recommendations to foster a self-validating culture of safety in the laboratory.

Chemical Identity and Inferred Hazard Profile

1-(2-Fluoro-4-methoxyphenyl)propan-2-one is an aromatic ketone. Its structure comprises a fluorinated and methoxylated phenyl ring attached to a propanone moiety. While specific toxicological data for this compound is not available, an analysis of its constituent functional groups and data from similar compounds allows for an inferred hazard assessment.

Key Structural Analogs for Hazard Assessment:

-

2'-Fluoro-4'-methoxyacetophenone (CAS 74457-86-6): This compound shares the same substituted aromatic ring. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[1]

-

1-(p-Methoxyphenyl)-2-propanone (CAS 122-84-9): This analog possesses the methoxyphenylpropanone structure. While not classified as hazardous under GHS, good industrial hygiene and safety practices are still recommended.[2]

-

4'-Methoxypropiophenone (CAS 121-97-1): An isomer, this compound is classified as a combustible liquid causing skin and eye irritation.[3]

Based on these analogs, it is prudent to handle 1-(2-Fluoro-4-methoxyphenyl)propan-2-one as a compound with the potential to cause, at a minimum, skin, eye, and respiratory tract irritation. The toxicological properties have not been fully investigated, and therefore, unknown hazards may exist.[3]

Table 1: Inferred Hazard Identification

| Hazard Class | GHS Category (Assumed) | Basis for Classification |

| Skin Corrosion/Irritation | Category 2 | Based on analogs like 2'-Fluoro-4'-methoxyacetophenone and 4'-Methoxypropiophenone.[1][3] |

| Serious Eye Damage/Irritation | Category 2 / 2A | Based on analogs like 2'-Fluoro-4'-methoxyacetophenone and 4'-Methoxypropiophenone.[1][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | Inferred from 2'-Fluoro-4'-methoxyacetophenone.[1] |

| Acute Toxicity (Oral, Dermal, Inhalation) | Data Not Available | Assume harmful and handle with appropriate precautions. |

| Carcinogenicity/Mutagenicity | Data Not Available | No data available for analogs to suggest these effects. |

Risk Assessment and Proactive Control Measures

The primary principle for handling chemicals of unknown toxicity is the precautionary principle . All exposure routes—inhalation, ingestion, and dermal contact—must be minimized. The most effective method to achieve this is through a hierarchy of controls.

Engineering Controls: The First Line of Defense

The causality for prioritizing engineering controls lies in their ability to isolate the hazard from the operator, thus providing passive protection.

-

Chemical Fume Hood: All manipulations of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood. This is critical to prevent inhalation of any potential vapors or aerosols.

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[4][5]

Administrative Controls

These are procedural controls designed to reduce exposure risk.

-

Restricted Access: The area where the compound is handled should be clearly marked, and access should be restricted to trained personnel.

-

Standard Operating Procedures (SOPs): A detailed, experiment-specific SOP must be written, reviewed, and approved before work begins. This SOP should incorporate the safety measures outlined in this guide.

The logical relationship between hazard identification and control implementation is crucial for a self-validating safety system.

Caption: Hazard and Control Hierarchy.

Safe Handling and Experimental Workflow

A systematic approach to the experimental workflow ensures that safety is integrated at every step.

Protocol for Safe Handling

-

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Assemble all necessary equipment (glassware, stir plates, etc.) within the fume hood.

-

Don the required Personal Protective Equipment (see Section 4).

-

-

Weighing and Transfer:

-

Weigh the compound in a disposable weigh boat or directly into the reaction vessel inside the fume hood.

-

If transferring a solid, use a spatula. For solutions, use a syringe or pipette.

-

Clean any spills on the balance or work surface immediately with an appropriate solvent and waste disposal procedure.

-

-

Reaction Setup:

-

Conduct the reaction in a closed system (e.g., round-bottom flask with a condenser) within the fume hood.

-

Ensure the apparatus is securely clamped.

-

-

Post-Reaction Workup and Cleanup:

-

Quench the reaction carefully within the fume hood.

-

All contaminated glassware must be decontaminated before removal from the fume hood. Rinse with an appropriate solvent (e.g., acetone, ethanol), and collect the rinsate as hazardous waste.

-

Wipe down the work surface of the fume hood.

-

-

Waste Disposal:

-

Dispose of all solid and liquid waste, including contaminated consumables (gloves, weigh boats, paper towels), in a properly labeled hazardous waste container.

-

Caption: Safe Experimental Workflow.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

-

Eye Protection: Chemical safety goggles that provide a seal around the eyes are mandatory. Standard safety glasses are insufficient.[4]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination is suspected.

-

Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.

-

Footwear: Closed-toe shoes are required in the laboratory.

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental release or exposure.

First Aid Measures

The following procedures are based on standard practice for irritants.[3][5]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Accidental Release Measures

For a small spill inside a fume hood:

-

Alert Personnel: Notify others in the immediate area.

-

Containment: Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

-

Cleanup: Wearing appropriate PPE, carefully scoop the absorbent material into a labeled hazardous waste container.

-

Decontamination: Clean the spill area with a suitable solvent, collecting all materials for hazardous waste disposal.

Caption: Spill Response Flowchart.

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[5]

-

Hazards from Combustion: Thermal decomposition may produce hazardous gases such as carbon monoxide, carbon dioxide, and hydrogen fluoride.[5][6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Physicochemical Properties, Storage, and Stability

Understanding the physical properties of a compound is essential for its safe storage and handling.

Table 2: Physicochemical Data (Inferred and Known)

| Property | Value/Information | Source/Comment |

| Molecular Formula | C10H11FO2 | - |

| Molecular Weight | 182.19 g/mol | - |

| Appearance | Likely a solid or liquid at room temperature. | Based on analogs like 4-Fluoro-2-methoxyacetophenone (solid)[7] and 1-(p-Methoxyphenyl)-2-propanone (liquid).[2] |

| Stability | Stable under normal conditions. | Assumed based on typical organic compounds.[3][5] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.[2][3][5] | Standard practice for laboratory chemicals. |

| Incompatible Materials | Strong oxidizing agents, strong bases.[3] | Common incompatibility for ketones and ethers. |

Conclusion: A Commitment to Proactive Safety

The safe handling of novel research chemicals like 1-(2-Fluoro-4-methoxyphenyl)propan-2-one is predicated on a conservative and proactive approach. In the absence of comprehensive safety data, researchers must infer potential hazards from analogous structures and adhere strictly to a hierarchy of controls. By understanding the rationale behind each safety protocol—from the necessity of a fume hood to the specifics of emergency response—drug development professionals can build a self-validating system of safety that protects both the individual and the integrity of the research.

References

-

(E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one. MDPI. Available from: [Link]

-

(E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one. ResearchGate. Available from: [Link]

-

Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. ACG Publications. Available from: [Link]

-

SAFETY DATA SHEET. Volcke Aerosol Company NV. Available from: [Link]

-

Safety Data Sheet - Phantom. BASF. Available from: [Link]

-

1-Hydroxy-1-(4-methoxyphenyl)propan-2-one. PubChem, NIH. Available from: [Link]

-

1-(2,4-Dimethoxyphenyl)propan-2-one. PubChem, NIH. Available from: [Link]

-

Chemical Properties of 2-Propanone, 1-(4-methoxyphenyl)- (CAS 122-84-9). Cheméo. Available from: [Link]

-

3-(4-Fluoro-phen-yl)-1-(4-methoxy-phen-yl)prop-2-en-1-one. PubMed. Available from: [Link]

-

Showing Compound 1-(4-Methoxyphenyl)-2-propanone (FDB010873). FooDB. Available from: [Link]

-

1-(4-METHOXYPHENYL)PROPAN-2-ONE | CAS 122-84-9. Matrix Fine Chemicals. Available from: [Link]

-

2'-Fluoro-4'-methoxyacetophenone. PubChem, NIH. Available from: [Link]

Sources

Structural analysis of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one

An In-Depth Technical Guide to the Structural Analysis of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one

Introduction: Defining the Molecular Blueprint

In the landscape of pharmaceutical and materials science, the precise structural characterization of novel chemical entities is the bedrock of innovation. 1-(2-Fluoro-4-methoxyphenyl)propan-2-one is a substituted aromatic ketone, a class of compounds frequently encountered as key intermediates in the synthesis of biologically active molecules. The presence of a fluorine atom and a methoxy group on the phenyl ring introduces specific electronic and steric properties that necessitate a rigorous, multi-faceted analytical approach for unambiguous structural confirmation.

Molecular Overview and Analytical Strategy

The target molecule, 1-(2-Fluoro-4-methoxyphenyl)propan-2-one, possesses several key structural features that will be interrogated by our analytical workflow: an aromatic ring with three distinct substituents, a ketone carbonyl group, and an aliphatic chain. Our strategy is to use a combination of techniques to build a complete, validated picture of the molecule's constitution.

Figure 1: Molecular Structure and Atom Numbering A diagram showing the chemical structure of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one with atoms numbered for spectroscopic assignment.

Our analytical workflow is designed to be confirmatory at each stage, with data from one technique corroborating the hypotheses drawn from another.

Figure 2: Integrated Analytical Workflow A flowchart illustrating the logical progression of the structural analysis, from initial assessment to final confirmation.

Part 1: Infrared (IR) Spectroscopy – The Functional Group Fingerprint

Expertise & Rationale: IR spectroscopy is our first step due to its speed and unparalleled ability to identify key functional groups. The covalent bonds within a molecule vibrate at specific, quantized frequencies. When irradiated with infrared light, a bond will absorb energy corresponding to its natural vibrational frequency, providing a characteristic "fingerprint."[1] For our target, we are specifically looking for the strong, sharp absorption of the ketone's carbonyl group (C=O) and the characteristic stretches of the aromatic ether (Ar-O-C).

Predicted IR Absorptions

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Rationale & Comments |

| C=O (Ketone) | Stretch | ~1715 cm⁻¹ | This is a strong, sharp, and highly characteristic absorption for aliphatic ketones.[2] Its presence is a primary indicator of the ketone functionality. |

| C-O-C (Aryl Ether) | Asymmetric Stretch | ~1250 cm⁻¹ | Aryl ethers exhibit a strong C-O stretch at a higher frequency than aliphatic ethers due to resonance effects. |

| C-O-C (Aryl Ether) | Symmetric Stretch | ~1030 cm⁻¹ | A second, typically less intense, C-O stretch. |

| C-F (Aryl Fluoride) | Stretch | ~1200-1100 cm⁻¹ | This bond produces a strong absorption, but it can sometimes overlap with other signals in the fingerprint region. |

| C=C (Aromatic) | Stretch | ~1600 cm⁻¹ & ~1500 cm⁻¹ | These two bands are characteristic of the benzene ring itself. |

| C-H (sp²) | Stretch | ~3100-3000 cm⁻¹ | Aromatic C-H stretches, typically of medium intensity. |

| C-H (sp³) | Stretch | ~3000-2850 cm⁻¹ | Aliphatic C-H stretches from the methylene (C7) and methyl (C9, C10) groups. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with isopropyl alcohol. Run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small, solid sample (a few milligrams) directly onto the ATR crystal.

-

Pressure Application: Lower the pressure arm to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.

-

Data Processing: The resulting spectrum of % Transmittance vs. Wavenumber is analyzed for the presence of the characteristic absorption bands outlined in the table above.

Part 2: Mass Spectrometry – The Molecular Weight and Fragmentation Puzzle

Expertise & Rationale: Mass spectrometry (MS) provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. High-resolution MS (HRMS) can determine the molecular formula by measuring the mass-to-charge ratio (m/z) to several decimal places. The fragmentation pattern, in turn, acts as a roadmap, revealing the stable carbocations that can be formed by breaking specific bonds, thus corroborating the proposed connectivity.

For an aromatic ketone like our target, the molecular ion peak is expected to be prominent.[3][4] The most characteristic fragmentation pathways involve cleavage alpha to the carbonyl group.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z (Predicted) | Proposed Fragment | Formula | Rationale for Formation |

| 182 | [M]⁺ | C₁₀H₁₁FO₂⁺ | The molecular ion. Its presence confirms the molecular weight. |

| 139 | [M - CH₃CO]⁺ | C₈H₈FO⁺ | Loss of the acetyl group via alpha-cleavage, forming a stable benzylic cation. This is often a major fragment.[4][5] |

| 121 | [C₈H₈O]⁺ | C₈H₈O⁺ | A fragment corresponding to a methoxyphenyl cation, potentially arising from rearrangements. A similar fragment is seen in 1-(p-methoxyphenyl)-2-propanone.[6] |

| 43 | [CH₃CO]⁺ | C₂H₃O⁺ | The acylium ion formed from the other side of the alpha-cleavage. This is a very common fragment for methyl ketones.[3] |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg) in a volatile solvent like dichloromethane or methanol (1 mL).

-

Instrument Setup: The mass spectrometer is typically coupled to a Gas Chromatograph (GC-MS) for sample introduction. A standard GC method is used to separate the compound from any impurities and introduce it into the ion source.

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.

-